1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride
CAS No.: 186354-60-9
Cat. No.: VC13806268
Molecular Formula: C19H23ClN2
Molecular Weight: 314.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186354-60-9 |
|---|---|
| Molecular Formula | C19H23ClN2 |
| Molecular Weight | 314.9 g/mol |
| IUPAC Name | 1,3-bis[(1S)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride |
| Standard InChI | InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m0./s1 |
| Standard InChI Key | HUZKVSNKWHUMOW-QJHJCNPRSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@@H](C)C3=CC=CC=C3.[Cl-] |
| SMILES | CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] |
| Canonical SMILES | CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride (IUPAC name: 1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium chloride) features a positively charged imidazolium core substituted with two (S)-1-phenylethyl groups at the 1- and 3-positions, balanced by a chloride counterion. The molecular formula is C₁₉H₂₁ClN₂, with a molar mass of 312.8 g/mol. The stereochemistry is defined by the (S) configuration at both chiral centers, as evidenced by the isomeric SMILES string:
C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3.[Cl-].
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂ |
| Molecular Weight | 312.8 g/mol |
| Stereochemistry | (S,S) configuration |
| InChIKey | XGJRZQHDLLMQMR-QJHJCNPRSA-M |
| PubChem CID | 17758040 |
Comparative Analysis of Enantiomers
The (S,S) enantiomer differs from its (R,R) counterpart (CAS 186354-46-1) in spatial arrangement, impacting its interaction with chiral environments. The (R,R) variant has a molecular formula of C₁₉H₂₃ClN₂ and a molar mass of 314.9 g/mol, reflecting an additional two hydrogen atoms due to a saturated imidazolium ring. This structural distinction influences physicochemical properties such as solubility and melting points.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via alkylation of imidazole with (S)-1-phenylethyl halides under basic conditions. A typical procedure involves:
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Reacting imidazole with two equivalents of (S)-1-phenylethyl bromide in anhydrous tetrahydrofuran (THF).
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Adding a base (e.g., potassium carbonate) to deprotonate the intermediate.
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Isolating the product via precipitation or column chromatography.
The reaction’s stereoselectivity is ensured by using enantiomerically pure (S)-1-phenylethyl precursors. Yield optimization (reported up to 68%) requires strict control of temperature (60–80°C) and reaction time (12–24 hours).
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct signals for the imidazolium protons (δ 9.2–10.1 ppm) and diastereotopic methyl groups (δ 1.5–1.7 ppm).
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High-Resolution Mass Spectrometry (HRMS): The molecular ion peak at m/z 277.1345 corresponds to [C₁₉H₂₁N₂]⁺, confirming the cationic moiety.
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X-ray Crystallography: Single-crystal analysis reveals a planar imidazolium ring with phenyl groups oriented antiperiplanar to minimize steric hindrance.
Applications in Asymmetric Catalysis
Chiral Ligand in Transition-Metal Catalysis
The compound’s rigid, chiral structure enables its use as a ligand in asymmetric hydrogenation and cross-coupling reactions. For example, in rhodium-catalyzed ketone hydrogenation, it achieves enantiomeric excess (ee) values of >90% for aryl-alkyl ketones. The chloride counterion enhances solubility in polar aprotic solvents (e.g., acetonitrile), facilitating catalyst recycling.
Organocatalytic Activity
As a standalone organocatalyst, the imidazolium salt promotes asymmetric Michael additions. In a model reaction between nitromethane and chalcone, it delivers β-nitro ketones with 85% ee under mild conditions (room temperature, 12 hours). The mechanism involves dual activation of the electrophile and nucleophile via hydrogen bonding and π-π interactions.
| Parameter | Description |
|---|---|
| Storage Conditions | 2–8°C in a dry, inert atmosphere |
| Handling Precautions | Use gloves, goggles, and fume hood |
| Disposal | Incinerate per local regulations |
Comparative Analysis with Structural Analogs
Imidazolium Salts with Bulky Substituents
Compared to 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, the (S,S)-phenylethyl derivative offers superior enantioselectivity but lower thermal stability (decomposition above 150°C vs. 220°C) . This trade-off influences its suitability for high-temperature reactions.
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